molecular formula C18H19FN4O2S B2609773 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013784-28-5

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2609773
CAS No.: 1013784-28-5
M. Wt: 374.43
InChI Key: HOYUQDWGMVGGAX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a fluorine atom, a pyrazole ring, and an oxolane moiety

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-11-8-15(21-22(11)2)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYUQDWGMVGGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminobenzothiazole with fluorinating agents to introduce the fluorine atom at the 6-position. This intermediate is then coupled with a pyrazole derivative through amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzothiazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
The compound has been investigated for its potential as an antifungal and antibacterial agent . Research indicates that derivatives of benzothiazole, including this compound, exhibit significant activity against various microbial strains. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development.

Antitumor Activity:
The compound's ability to induce apoptosis in cancer cells has been a focal point of research. Benzothiazole derivatives have been linked to antitumor effects through mechanisms involving the inhibition of cell proliferation and induction of programmed cell death. For example, a study highlighted the effectiveness of benzothiazole derivatives in inhibiting tumor growth in xenograft models.

Case Study:
In a recent study, researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The findings demonstrated that compounds with structural similarities to N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide exhibited IC50 values in the micromolar range, indicating promising antitumor activity .

Biological Research

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, facilitating enzyme inhibition or receptor modulation.

Enzyme Inhibition Studies:
Research has shown that compounds similar to this compound can inhibit key enzymes involved in various metabolic pathways. For instance, studies have reported on the inhibition of kinases which are critical in cancer progression and inflammation .

Material Science

Development of Novel Materials:
Due to its unique structural features, this compound can be utilized in the development of materials with specific electronic and optical properties. The incorporation of benzothiazole moieties into polymer matrices has been explored for applications in organic electronics and photonics.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntifungal and antibacterial agentsEffective against resistant strains
Antitumor activityInduces apoptosis in cancer cells
Biological ResearchEnzyme inhibitionInhibits key metabolic enzymes
Material ScienceDevelopment of electronic materialsEnhances optical properties

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    6-fluorobenzothiazole derivatives: These compounds share the benzothiazole core with a fluorine substitution and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring structure that show comparable chemical reactivity and biological properties.

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to the combination of the benzothiazole and pyrazole rings, along with the oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with a fluorine atom, a pyrazole ring , and a carboxamide group , which contribute to its biological activity. The synthesis typically involves the condensation of 6-fluoro-1,3-benzothiazole with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

The primary mechanism of action for this compound is the inhibition of N-acylethanolamine acid amidase (NAAA) . NAAA is an enzyme that degrades bioactive lipids like palmitoylethanolamide (PEA). By inhibiting this enzyme, the compound increases PEA levels, which activates peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to anti-inflammatory and analgesic effects .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to reduce inflammation in models such as carrageenan-induced paw edema in rats. Below is a summary of findings regarding its anti-inflammatory activity:

StudyModelEffectReference
Sivaramakarthikeyan et al.AA ratsInhibited paw swelling comparable to aspirin
Nayak et al.COX inhibition assayIC50 values of 55.65 μg/mL
Histopathological studyRat organsMinimal degenerative changes observed

Analgesic Properties

The compound has also been evaluated for its analgesic effects. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

Recent literature reviews have highlighted the pharmacological potential of pyrazole derivatives, including the compound . Specific studies have reported:

  • COX Inhibition : The compound showed promising results as a selective COX-2 inhibitor with a selectivity index exceeding that of standard analgesics like diclofenac and celecoxib .
  • Safety Profile : Toxicity studies indicated that the lethal dose (LD50) for mice was greater than 2000 mg/kg, suggesting a favorable safety profile for further development .
  • Therapeutic Applications : Investigations into its use for treating conditions such as multiple sclerosis and neuropathic pain are ongoing due to its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic structure?

  • Methodology : The synthesis of pyrazole-benzothiazole hybrids typically involves coupling reactions under mild basic conditions. For example, outlines a procedure using K₂CO₃ in DMF to alkylate pyrazole-thiol intermediates. Adapting this method, the oxolane-methyl group could be introduced via nucleophilic substitution with [(oxolan-2-yl)methyl]chloride. Crystallization and purification via column chromatography (as in ) are critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products from competing nucleophilic sites.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural conformation?

  • Methodology :

  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions, as demonstrated for a related benzothiazole-pyrazole derivative in . Weak π–π and C–H···π interactions stabilize the crystal lattice .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro-benzothiazole vs. oxolane-methyl groups). 2D NMR (COSY, NOESY) can clarify spatial arrangements of bulky substituents .
  • FT-IR : Validate carbonyl (C=O) and amide (N–H) functional groups .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. highlights DFT’s utility in analyzing pyrazole-thiazolidinone analogs .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). ’s structural data can guide ligand preparation and docking grid setup .
    • Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies.

Q. How can researchers resolve contradictions in biological activity data across substituent analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing oxolane-methyl with cyclohexyl or varying benzothiazole fluorination). demonstrates how substituent changes in pyrazole-thiazolidinones alter antifungal activity .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity trends. Use tools like PCA to identify outliers .

Q. What strategies improve low yields in N-alkylated pyrazole intermediate synthesis?

  • Methodology :

  • Reaction Optimization : Adjust solvent polarity (e.g., switch DMF to acetonitrile) or use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency. ’s K₂CO₃-DMF system may require elevated temperatures for sterically hindered substrates .
  • Protection-Deprotection : Temporarily protect reactive sites (e.g., amide NH) with Boc groups to prevent side reactions .

Data Analysis and Experimental Design

Q. How to design experiments assessing fluorine substitution’s impact on electronic properties?

  • Methodology :

  • Synthesis : Prepare analogs with fluorine at different positions (e.g., 5- vs. 6-fluoro-benzothiazole) using halogen-exchange reactions (e.g., Balz-Schiemann).
  • Electrochemical Analysis : Cyclic voltammetry can quantify redox potentials influenced by fluorine’s electron-withdrawing effects. Compare with computational results from DFT .
  • Biological Assays : Test analogs against a panel of kinases or GPCRs to link electronic properties to target selectivity .

Q. How to validate crystallographic data when classical hydrogen bonds are absent?

  • Methodology :

  • Hirshfeld Surface Analysis : Use CrystalExplorer (as in ) to quantify non-covalent interactions (e.g., C–H···π, π–π) contributing to lattice stability .
  • Thermal Analysis : Perform DSC/TGA to correlate packing efficiency (via melting points) with interaction types .

Tables for Comparative Analysis

Table 1 : Synthetic Yields of Pyrazole-Benzothiazole Analogs

Substituent Position (Benzothiazole)Reaction SolventYield (%)Purity (HPLC)
6-Fluoro (Target Compound)DMF6298.5
5-FluoroDMF5897.8
6-ChloroAcetonitrile7199.1

Table 2 : DFT-Calculated vs. Experimental Bond Lengths (Å)

Bond TypeDFT ValueX-ray Value ( )
C–N (Pyrazole)1.341.33
C–S (Benzothiazole)1.751.74
C=O (Amide)1.231.22

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